Ethyl 3-amino-6,7-difluorobenzo[b]thiophene-2-carboxylate
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Overview
Description
Ethyl 3-amino-6,7-difluoro-1-benzothiophene-2-carboxylate is a chemical compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic aromatic organic compounds containing sulfur and are known for their diverse biological and chemical properties. This particular compound features an amino group, two fluorine atoms, and a carboxylate ester group, making it a valuable intermediate in various chemical syntheses and research applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available or easily synthesized starting materials such as 2-amino-3-fluorobenzaldehyde and ethyl thioglycolate.
Reaction Steps: The process involves a Knoevenagel condensation followed by cyclization and subsequent fluorination steps. The reaction conditions include the use of strong bases like piperidine or triethylamine and solvents such as ethanol or methanol.
Purification: The final product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of ethyl 3-amino-6,7-difluoro-1-benzothiophene-2-carboxylate is scaled up using continuous flow reactors or large batch reactors. The process is optimized for yield, purity, and cost-effectiveness, often involving automated systems for monitoring and control.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydroxyl derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Amines and alcohols.
Substitution Products: Halogenated, alkylated, and acylated derivatives.
Scientific Research Applications
Ethyl 3-amino-6,7-difluoro-1-benzothiophene-2-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound and its derivatives are studied for their biological activity, including potential antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, leveraging its unique chemical structure.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Mechanism of Action
The mechanism by which ethyl 3-amino-6,7-difluoro-1-benzothiophene-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to biological responses. The exact pathways and targets vary based on the derivative and the context of its use.
Comparison with Similar Compounds
Ethyl 3-amino-1-benzothiophene-2-carboxylate: Lacks fluorine atoms, leading to different chemical and biological properties.
Ethyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate: Contains only one fluorine atom, affecting its reactivity and biological activity.
Ethyl 3-amino-6,7-dichloro-1-benzothiophene-2-carboxylate: Features chlorine atoms instead of fluorine, resulting in distinct chemical behavior.
Uniqueness: Ethyl 3-amino-6,7-difluoro-1-benzothiophene-2-carboxylate stands out due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. This unique combination of functional groups makes it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C11H9F2NO2S |
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Molecular Weight |
257.26 g/mol |
IUPAC Name |
ethyl 3-amino-6,7-difluoro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H9F2NO2S/c1-2-16-11(15)10-8(14)5-3-4-6(12)7(13)9(5)17-10/h3-4H,2,14H2,1H3 |
InChI Key |
UPXQZYGLICLUFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C(=C(C=C2)F)F)N |
Origin of Product |
United States |
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